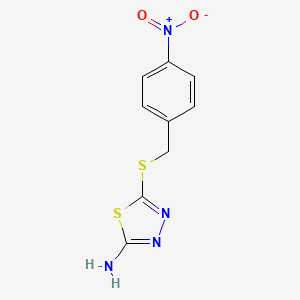![molecular formula C11H12N4O2S B3889240 4-[(3,4-dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3889240.png)
4-[(3,4-dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
The compound “4-[(3,4-dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a heterocyclic compound. It was synthesized by treating 4-Amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 3,4-dimethoxybenzaldehyde in absolute ethanol in the presence of a catalytic amount of acetic acid .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-Amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 3,4-dimethoxybenzaldehyde in absolute ethanol in the presence of a catalytic amount of acetic acid . The reaction yielded the target compound in 80% yield .Molecular Structure Analysis
The compound was characterized by elemental analyses, mass spectrometry, FT-IR, 1H and 13C-NMR spectroscopy . The molecular structure of the compound was further confirmed by single crystal X-ray diffraction study .Chemical Reactions Analysis
The compound was obtained as a solid product and was recrystallized from ethanol . Further chemical reactions of this compound are not mentioned in the available literature.Physical and Chemical Properties Analysis
The compound is a solid product . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available literature.Mechanism of Action
Target of Action
The primary target of the compound “4-[(3,4-dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione” is the human prostaglandin reductase (PTGR2) . PTGR2 is an enzyme that plays a crucial role in the metabolism of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation .
Mode of Action
The compound interacts with its target, PTGR2, through a process known as molecular docking . This interaction involves the compound binding to the active site of the enzyme, potentially inhibiting its function . The specific noncovalent interactions between the compound and PTGR2 provide insights into its plausible inhibitory action .
Biochemical Pathways
The interaction of the compound with PTGR2 affects the prostaglandin metabolic pathway . Prostaglandins are derived from arachidonic acid and play a variety of important roles throughout the body, including within the central nervous system (CNS), cardiovascular, endocrine, immune, and genitourinary systems . By inhibiting PTGR2, the compound may alter the levels of prostaglandins, thereby affecting these physiological processes .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its impact on prostaglandin levels due to the inhibition of PTGR2 . Changes in prostaglandin levels can have wide-ranging effects, given their role in various physiological processes . .
Future Directions
Biochemical Analysis
Biochemical Properties
4-[(3,4-Dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit the activity of prostaglandin reductase (PTGR2), an enzyme involved in the metabolism of prostaglandins . This interaction is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating gene expression, this compound can induce apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through enzyme inhibition and gene expression modulation. It binds to the active site of prostaglandin reductase, preventing the conversion of prostaglandins to their inactive forms . This binding is facilitated by the compound’s triazole and thione groups, which interact with the enzyme’s catalytic residues.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it maintains its biological activity for extended periods, although its efficacy may diminish due to gradual degradation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects is an important consideration for its potential therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This interaction can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its functional specificity.
Properties
IUPAC Name |
4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-16-9-4-3-8(5-10(9)17-2)6-13-15-7-12-14-11(15)18/h3-7H,1-2H3,(H,14,18)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQOZADPRUZVKW-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=NNC2=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C=NNC2=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,5-Dimethyl-2-oxoindol-3-ylidene)methyl]-3-ethylquinazolin-4-one](/img/structure/B3889159.png)
![2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B3889162.png)
![3-methyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinazolin-4-one](/img/structure/B3889166.png)
![2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-pyridin-2-ylquinazolin-4-one](/img/structure/B3889173.png)
![2-[2-(2-fluorophenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3889194.png)
![2-[(1E)-2-(3-BROMOPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3889197.png)
![3-(3-METHOXYPHENYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3889199.png)
![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B3889211.png)
![2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3889214.png)
![3-(2-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B3889215.png)



![5'-{1,4-Dioxaspiro[4.5]decan-2-YL}-6'-(2-methylpropoxy)-tetrahydrospiro[cyclohexane-1,2'-furo[2,3-D][1,3]dioxole]](/img/structure/B3889250.png)
